2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

Vue d'ensemble

Description

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

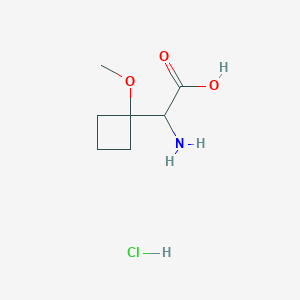

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes an amino group, a methoxy group, and a cyclobutane ring, contributing to its distinct properties.

| Property | Value |

|---|---|

| Molecular Weight | 174.64 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing various physiological processes.

Potential Mechanisms:

- Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signaling pathways.

- Enzyme Modulation: It could inhibit or activate enzymes involved in metabolic pathways.

- Neurotransmitter Release: The compound may influence the release of neurotransmitters such as glutamate and GABA.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Neuroprotective Effects

Studies have indicated that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Antidepressant-like Activity

In animal models, the compound has displayed antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways. These findings warrant further investigation into its use as an antidepressant.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Experimental Models:

- Study Design: Animal models of neurodegeneration were treated with varying doses of the compound.

- Findings: Significant reductions in markers of oxidative stress and neuronal death were observed, indicating neuroprotective effects.

-

Behavioral Studies:

- Study Design: Rodent models underwent behavioral tests to assess depression-like symptoms after treatment.

- Results: Treated animals showed reduced immobility in forced swim tests compared to controls, suggesting antidepressant-like effects.

-

Inflammatory Response Assessment:

- Study Design: In vitro studies on macrophages treated with the compound were conducted to evaluate cytokine production.

- Results: A marked decrease in TNF-alpha and IL-6 levels was noted, supporting the anti-inflammatory potential of the compound.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its neuroprotective, antidepressant-like, and anti-inflammatory properties suggest diverse applications in medicine. However, further research is necessary to elucidate its mechanisms fully and assess its safety profile.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride is characterized by its unique molecular structure, which includes an amino group and a methoxycyclobutyl moiety. This structure contributes to its solubility and reactivity in various biochemical environments.

Organic Buffering Agent

This compound is utilized as an organic buffer in biological and biochemical experiments. Its ability to maintain pH stability makes it suitable for various applications, including enzyme assays and protein purification processes .

Drug Development

Research indicates that this compound may play a role in drug development, particularly for neurological disorders. Its structural similarities to amino acids suggest potential interactions with neurotransmitter systems, warranting further investigation into its pharmacological properties .

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

Case Study 1: Enzyme Activity Modulation

A study demonstrated that this compound could modulate enzyme activity in vitro. The compound was tested on various enzymes, revealing its potential as an inhibitor or activator depending on the concentration used. This property could be leveraged in therapeutic contexts where enzyme regulation is critical.

Case Study 2: Neuroprotective Effects

In a preliminary investigation involving animal models, the compound exhibited neuroprotective effects against excitotoxicity. The results suggested that it could mitigate neuronal damage induced by excessive glutamate, highlighting its potential for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYMPAEBXFVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.